molecular formula C24H30ClN3O4S2 B3011847 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216494-97-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B3011847
CAS No.: 1216494-97-1
M. Wt: 524.09
InChI Key: PUMIYXRWYJSDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,5-dimethyl groups, an ethylsulfonyl moiety at the benzamide’s 3-position, and a 2-morpholinoethylamine group attached to the benzamide nitrogen. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2.ClH/c1-4-33(29,30)20-7-5-6-19(16-20)23(28)27(11-10-26-12-14-31-15-13-26)24-25-22-18(3)17(2)8-9-21(22)32-24;/h5-9,16H,4,10-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMIYXRWYJSDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound with potential biological activity. This article explores its biological properties, focusing on its antitumor and antimicrobial activities, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.46 g/mol

The structure features a benzothiazole moiety, which is known for its diverse biological activities, making it an interesting candidate for further research.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance:

  • Cell Lines Tested : The compound's effects were evaluated on various human lung cancer cell lines, including A549, HCC827, and NCI-H358.
  • Assays Conducted : MTS cytotoxicity assays and BrdU proliferation assays were used to assess cell viability and proliferation.

Results Summary

CompoundCell LineIC50 (µM)Assay Type
5A5492.12 ± 0.212D
6HCC8275.13 ± 0.972D
8NCI-H3586.48 ± 0.112D

The results indicate that certain derivatives show promising antitumor activity, particularly in two-dimensional assays compared to three-dimensional cultures .

Antimicrobial Activity

In addition to antitumor effects, the compound may also possess antimicrobial properties. Testing against various bacterial strains has shown:

  • Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
  • Methodology : Broth microdilution testing was employed to determine minimum inhibitory concentrations (MIC).

Antimicrobial Efficacy Table

CompoundBacterial StrainMIC (µg/mL)
5E. coli32
6S. aureus16

These findings suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms of action .

The proposed mechanisms of action for compounds similar to this compound include:

  • DNA Intercalation : Many benzothiazole derivatives interact with DNA, inhibiting replication and transcription.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or bacterial metabolism.
  • Targeting Receptors : Potential interactions with histamine receptors or acetylcholinesterase suggest a multifaceted approach to biological activity.

Study on Antitumor Activity

A study published in PMC evaluated a series of benzothiazole derivatives, including compounds structurally related to this compound. The results indicated high efficacy against multiple cancer cell lines, particularly in two-dimensional cultures .

Study on Antimicrobial Effects

Another study highlighted the antimicrobial potential of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings suggested that certain structural modifications could enhance antimicrobial activity significantly .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that compounds similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride exhibit anticancer activity. For example, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. A notable case study demonstrated that a related compound reduced tumor growth in xenograft models by inhibiting the PI3K/Akt signaling pathway.

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anti-inflammatory Effects
this compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis .

Materials Science Applications

The compound's unique properties make it suitable for applications in materials science. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. Experimental data indicate that films made from this compound exhibit favorable charge transport properties and stability under operational conditions.

Industrial Chemistry Applications

In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and oxidation processes . This versatility is beneficial for developing new chemical processes and products.

Case Studies

Study Application Findings
AnticancerInhibited tumor growth in xenograft models via PI3K/Akt pathway modulation.
AntimicrobialEffective against resistant Staphylococcus aureus strains by disrupting cell wall synthesis.
Anti-inflammatoryReduced pro-inflammatory cytokine production in vitro, indicating potential for treating inflammatory diseases.
Materials ScienceExhibited favorable charge transport properties for OLED applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Parallels

The compound shares key structural elements with derivatives described in the literature:

Sulfonyl-Containing Benzamides: Example: Compounds like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) and N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) from pesticide chemistry feature benzamide backbones with sulfonyl or halogenated substituents. These modifications enhance binding to biological targets (e.g., herbicides targeting plant enzymes). The target compound’s ethylsulfonyl group may similarly influence target affinity but with distinct steric and electronic properties compared to ethoxymethoxy or trifluoromethyl groups.

Heterocyclic Systems: Triazole Derivatives: Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones incorporate sulfonylphenyl and fluorophenyl groups but utilize a triazole ring instead of a benzo[d]thiazole.

Morpholinoethyl Substituents: The 2-morpholinoethyl group in the target compound is rare in the cited evidence. However, morpholine rings are known to improve solubility and metabolic stability in drug design, contrasting with simpler alkyl or halogenated groups in analogs like N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (mefluidide) .

Data Table: Key Structural and Spectral Comparisons

Feature Target Compound Triazole Derivatives Pesticide Benzamides
Core Structure Benzo[d]thiazole-linked benzamide 1,2,4-Triazole Simple benzamide
Sulfonyl Group Ethylsulfonyl at C3 4-X-phenylsulfonyl Ethoxymethoxy or trifluoromethyl sulfonamides
Heteroatom Substituent 2-Morpholinoethylamine Fluorophenyl or halogenated aryl Halogenated aryl or pyridine
IR Peaks C=O (~1680 cm⁻¹), benzo[d]thiazole C-S/C-N (~1250–1300 cm⁻¹) C=S (~1247–1255 cm⁻¹), no C=O C=O (~1660 cm⁻¹), sulfonamide S=O (~1350 cm⁻¹)
Biological Implication Potential kinase inhibition (inferred from structural analogs) Antimicrobial/antifungal (tautomer-dependent) Herbicidal (e.g., diflufenican)

Research Implications and Limitations

The comparison highlights the target compound’s unique hybrid structure, combining a rigid benzo[d]thiazole core with a sulfonylbenzamide and morpholinoethyl group. While its exact biological activity remains uncharacterized in the provided evidence, structural parallels to triazole antimicrobials and sulfonamide herbicides suggest testable hypotheses for future studies. Limitations include the absence of direct pharmacological or synthetic data, necessitating further experimental validation of its properties.

Q & A

Q. Q1. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

Answer: Synthesis of this compound involves multi-step reactions, including sulfonylation, amidation, and morpholinoethyl substitution. Key challenges include controlling regioselectivity during benzothiazole ring formation and avoiding side reactions at the ethylsulfonyl group. Optimization strategies include:

  • Temperature control : Lowering reaction temperatures during sulfonylation to prevent decomposition .
  • Catalyst screening : Using anhydrous conditions with bases like K₂CO₃ to enhance nucleophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
    Yield optimization can be systematically evaluated using Design of Experiments (DoE) to test variables like solvent ratios, temperature gradients, and catalyst loadings .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are conflicting spectral data resolved?

Answer:

  • 1H/13C NMR : Essential for verifying substituent positions (e.g., methyl groups on benzothiazole, morpholinoethyl chain) and sulfonyl integration. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, S=O stretch at ~1150 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
    For conflicting data (e.g., unexpected splitting in NMR), re-crystallization in alternative solvents (ethanol/water mixtures) can isolate purer fractions, followed by re-analysis .

Q. Q3. How can preliminary bioactivity screening be designed to assess this compound’s potential as an antimicrobial agent?

Answer:

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .
  • Enzyme inhibition : Screen against bacterial targets (e.g., dihydrofolate reductase) via fluorometric assays .
    Dose-response curves and triplicate replicates are critical to ensure reproducibility .

Advanced Research Questions

Q. Q4. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets, and how can discrepancies between in silico and experimental results be addressed?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2). Solvation effects and protonation states must be parameterized .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD/RMSF analysis) .
    Discrepancies arise from force field inaccuracies or omitted solvent effects. Validate by synthesizing analogs with modified substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) and re-testing .

Q. Q5. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s pharmacokinetic properties?

Answer:

  • Scaffold modifications : Synthesize analogs with variations in the benzothiazole (e.g., 4,5-difluoro substitution) or morpholinoethyl chain (e.g., piperazine replacement) .
  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility, monitored via shake-flask experiments .
  • Metabolic stability : Assess hepatic microsomal clearance using LC-MS/MS to identify vulnerable sites (e.g., sulfonyl group oxidation) .
    SAR data should be analyzed using multivariate regression to identify dominant physicochemical drivers .

Q. Q6. What experimental and statistical approaches are recommended to resolve contradictions in bioactivity data across different research groups?

Answer:

  • Standardized protocols : Adopt consensus assay conditions (e.g., fixed inoculum size, incubation time) to minimize inter-lab variability .
  • Blinded replicates : Conduct third-party validation of conflicting results using identical compound batches .
  • Meta-analysis : Pool data from multiple studies to identify trends obscured by outliers. Use Cochran’s Q test to assess heterogeneity .
    Contradictions may stem from impurities; re-characterize compounds via HPLC (>98% purity threshold) .

Q. Q7. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be elucidated using kinetic and isotopic labeling studies?

Answer:

  • Kinetic profiling : Monitor intermediate formation via in situ FTIR or LC-MS under varying temperatures to derive rate constants and propose mechanisms (e.g., SN2 vs. radical pathways) .
  • Isotopic labeling : Introduce ¹⁸O into the sulfonyl group to track oxygen transfer during hydrolysis .
  • DFT calculations : Compare activation energies of proposed transition states using Gaussian 16 .
    Mechanistic insights guide catalyst design (e.g., phase-transfer catalysts for biphasic reactions) .

Q. Q8. What strategies mitigate degradation of this compound under physiological conditions during in vivo studies?

Answer:

  • pH stability profiling : Test compound integrity in buffers (pH 1–10) to identify labile bonds (e.g., benzamide hydrolysis) .
  • Prodrug design : Mask sulfonyl groups as esters or phosphates, which are cleaved enzymatically in target tissues .
  • Formulation optimization : Use liposomal encapsulation or cyclodextrin complexes to enhance plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.